Methylimino(oxo)methane;pyridine
Description
Structure
2D Structure
Properties
CAS No. |
62723-74-4 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
methylimino(oxo)methane;pyridine |
InChI |
InChI=1S/C5H5N.C2H3NO/c1-2-4-6-5-3-1;1-3-2-4/h1-5H;1H3 |
InChI Key |
ZTRZIGSVFDKMHT-UHFFFAOYSA-N |
Canonical SMILES |
CN=C=O.C1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Methylimino Oxo Methane;pyridine Adducts and Analogues
Direct Adduct Formation Reactions between Methyl Isocyanate and Pyridine (B92270) Derivatives
The most straightforward route to forming the target compound, methylimino(oxo)methane;pyridine, involves the direct reaction between methyl isocyanate and pyridine or its derivatives. This process is fundamentally a nucleophilic addition reaction.
Pyridine is a heterocyclic organic compound that features a nitrogen atom in its six-membered aromatic ring. jscimedcentral.com The lone pair of electrons on the nitrogen atom makes it a nucleophile, capable of attacking electron-deficient centers. quimicaorganica.org Methyl isocyanate (CH₃NCO) provides such an electrophilic center at the carbonyl carbon, which is polarized due to the high electronegativity of the adjacent oxygen and nitrogen atoms. researchgate.net
The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the carbonyl carbon of the methyl isocyanate. This addition results in the formation of a zwitterionic adduct, this compound. In this adduct, a new bond is formed between the pyridine's nitrogen and the isocyanate's carbon, leading to a positive charge on the nitrogen and a negative charge delocalized across the oxygen and nitrogen of the former isocyanate group. Pyridines with leaving groups at the 3-position can undergo elimination in the presence of strong bases to form a pyridyne intermediate, which is then attacked by a nucleophile. quimicaorganica.org
The success and efficiency of direct adduct formation are highly sensitive to various reaction conditions, including the steric and electronic properties of the pyridine derivative.
Steric Hindrance: The presence of bulky substituents on the pyridine ring, particularly at the positions ortho to the nitrogen (positions 2 and 6), can significantly impede the nucleophilic attack on the isocyanate. Research on the formation of adducts between substituted pyridines and the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, provides a strong model for this effect. While simple pyridines form stable adducts, those with bulky ortho-substituents, such as 2,6-diphenylpyridine (B1197909) or 2-tert-butylpyridine, show no evidence of adduct formation under similar conditions. acs.org In the case of 2,6-lutidine (2,6-dimethylpyridine), an equilibrium is established between the free reactants and the adduct, highlighting the steric strain in the product. acs.org
Electronic Effects: The electronic nature of substituents on the pyridine ring also plays a crucial role. Electron-donating groups enhance the nucleophilicity of the pyridine nitrogen, thereby promoting the reaction. Conversely, electron-withdrawing groups decrease the nitrogen's nucleophilicity, slowing down or inhibiting adduct formation.
Solvent and Temperature: The choice of solvent can influence reaction rates and equilibrium positions by solvating reactants and products differently. Temperature can affect the position of the equilibrium; for sterically hindered adducts, formation is often more favorable at lower temperatures. acs.org
Table 1: Effect of Pyridine Substitution on Adduct Formation with a Lewis Acid Model This table illustrates how steric hindrance impacts the formation of adducts, using B(C₆F₅)₃ as a model electrophile analogous to methyl isocyanate.
| Pyridine Derivative | Ortho-Substituent(s) | Adduct Formation with B(C₆F₅)₃ | B-N Bond Length (Å) | Reference |
| 4-tert-Butylpyridine | None | Forms stable adduct | 1.654(2) | acs.org |
| 2-Methylpyridine | -CH₃ | Forms stable adduct | 1.666(4) | acs.org |
| 2-Ethylpyridine | -CH₂CH₃ | Forms stable adduct | 1.670(2) | acs.org |
| 2,6-Dimethylpyridine | -CH₃, -CH₃ | Exists in equilibrium with free reactants | 1.691(3) | acs.org |
| 2-tert-Butylpyridine | -C(CH₃)₃ | No adduct formation observed | N/A | acs.org |
Synthesis of Related Isocyanate-Pyridine Complexes via Precursor Routes
Indirect methods provide alternative pathways to isocyanate-pyridine structures, often employing the principles of coordination chemistry or multicomponent reactions to assemble the final product from different precursors.
Transition metals can serve as templates to bring isocyanide and pyridine ligands into proximity, facilitating their interaction. Isocyanides and pyridines are both effective ligands in coordination chemistry. wikipedia.orgwikipedia.org Pyridine typically acts as a neutral two-electron (L-type) donor, while isocyanides are versatile ligands that act as strong sigma-donors and weak pi-acceptors, similar to carbon monoxide. wikipedia.orgwikipedia.org
Synthesis can proceed through several metal-involved pathways:
Ligand Exchange: A common strategy involves starting with a stable metal complex containing easily replaceable ligands. For instance, mononuclear trimethylplatinum(IV) iodide complexes of pyridine, [PtMe₃L₂I], have been shown to undergo ligand exchange when treated with bipyridine ligands, forming more stable chelate complexes. rsc.org A similar principle could be applied by reacting a metal-pyridine complex with methyl isocyanate or a metal-isocyanate complex with pyridine.
Metal-Mediated Nucleophilic Addition: The coordination of an isocyanide ligand to a metal center can activate the isocyanide carbon toward nucleophilic attack. mdpi.comresearchgate.net Theoretical studies on platinum(II) complexes show that the addition of N-nucleophiles to a coordinated isocyanide is a viable reaction pathway. mdpi.com This suggests a route where a pyridine nucleophile attacks a metal-bound methyl isocyanide.
Table 2: Examples of Metal Complexes Featuring Pyridine or Isocyanide Ligands This table showcases the diversity of metal complexes that can be synthesized, which could serve as precursors for adduct formation.
| Complex | Metal Center | Ligands | Synthetic Note | Reference |
| Ni(TPA)(bpy)₂ | Ni(II) | Tris(2-pyridylmethyl)amine (TPA), 2,2'-bipyridine (B1663995) (bpy) | Synthesized from a precursor complex by adding bipyridine. | nih.gov |
| [PtMe₃(bipy)I] | Pt(IV) | Trimethyl, Bipyridine, Iodide | Formed by ligand exchange from a pyridine-containing precursor. | rsc.org |
| cis-[PtCl₂(CNXyl)(C≡NMe)] | Pt(II) | Chloro, Xylyl isocyanide, Methyl isocyanide | A mixed-isocyanide complex studied for nucleophilic addition reactions. | mdpi.com |
| [Co(CN-t-Bu)₅]⁺ | Co(I) | tert-Butyl isocyanide | A homoleptic isocyanide complex; ν(C≡N) shifts upon coordination. | wikipedia.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient for generating molecular diversity. nih.gov Isocyanide-based MCRs (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful. beilstein-journals.orgacs.org
The Ugi Four-Component Reaction (U-4CR): This reaction typically combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. mdpi.com To incorporate a pyridine scaffold, one of the components can be a pyridine derivative. For example:
Aldehyde: Pyridine-4-carboxaldehyde
Amine: 4-Aminopyridine
Carboxylic Acid: Pyridine-2-carboxylic acid The reaction of these components with methyl isocyanide would lead to a complex α-acylamino amide product featuring both the pyridine ring and the N-methyl amide group derived from the isocyanate.
The Passerini Three-Component Reaction (P-3CR): This reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. beilstein-journals.orgmdpi.com Similar to the Ugi reaction, using a pyridine-based aldehyde or carboxylic acid would incorporate the heterocycle into the final structure along with the isocyanide-derived moiety.
These MCRs are advantageous for their high atom economy and ability to construct complex molecular architectures in a single step. nih.gov
Table 3: Generic Multicomponent Reaction Incorporating Pyridine and Isocyanide This table outlines the components of a Ugi Four-Component Reaction (U-4CR) designed to create a complex molecule containing both pyridine and isocyanide-derived structures.
| Reaction Type | Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Resulting Scaffold | Reference |
| Ugi (U-4CR) | Pyridine-4-carboxaldehyde | Benzylamine | Acetic Acid | Methyl Isocyanide | α-acylamino amide containing a pyridine ring and an N-methyl amide group. | beilstein-journals.orgmdpi.com |
Catalytic Approaches in the Formation of this compound Derivatives
Catalysis can enhance the synthesis of the target adducts and their analogues by lowering activation energies, improving yields, and increasing selectivity.
Catalysts can be employed in several ways:
Lewis Acid Catalysis: A Lewis acid could coordinate to the oxygen atom of the methyl isocyanate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by pyridine.
Transition Metal Catalysis: Transition metals are widely used to catalyze the synthesis of pyridine derivatives. beilstein-journals.org For instance, copper- and palladium-catalyzed reactions are employed for C-H functionalization and cyclization reactions to build the pyridine ring system itself. beilstein-journals.org Such methods could be used to generate a substituted pyridine that then reacts with methyl isocyanate. Heterogeneous catalysts, such as cadmium oxide on a kaolin (B608303) support, have been used in the gas-phase synthesis of methylpyridines from acetylene (B1199291) and ammonia, which could then serve as precursors. semanticscholar.orgresearchgate.net
Advanced Catalytic Systems: Modern catalysts, such as metal-organic frameworks (MOFs), have been developed for complex organic transformations. For example, a nano-magnetic MOF has been used as a recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives in high yields. nih.gov While not a direct synthesis of the title adduct, this demonstrates the potential of advanced materials to catalyze the formation of complex pyridine-containing scaffolds.
Table 4: Catalytic Systems for the Synthesis of Pyridine Derivatives and Related Reactions This table provides examples of different catalytic approaches relevant to the formation of pyridine-containing molecules.
| Catalyst Type | Catalyst Example | Reaction Type | Reactants | Product | Reference |
| Transition Metal (Homogeneous) | Cu(OAc)₂ | Double Carbonylation | Imidazo[1,2-a]pyridines, Acetone | 1,2-dicarbonylimidazo[1,2-a]pyridine derivatives | beilstein-journals.org |
| Transition Metal (Heterogeneous) | CdO on Kaolin | Dehydrocyclization | Acetylene, Ammonia | 2- and 4-Methylpyridine | semanticscholar.orgresearchgate.net |
| Metal-Organic Framework (MOF) | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Multicomponent Condensation | Aldehydes, Pyrazole-amine, Cyanoacetyl-indole | Pyrazolo[3,4-b]pyridines | nih.gov |
Role of Lewis Acids and Bases in Reaction Kinetics
The rate of reaction between an isocyanate and a pyridine derivative can be significantly accelerated by the presence of Lewis acids or bases. These catalysts function by activating either the isocyanate or the nucleophile, thereby lowering the activation energy of the reaction.
Pyridine and its derivatives can themselves act as Lewis base catalysts. In reactions involving isocyanates and a third component, such as an alcohol, pyridine functions as a general base catalyst. rsc.org For instance, the reaction between phenyl isocyanate and methanol (B129727) is first order with respect to the pyridine catalyst and each of the reactants. rsc.org A study of various 3- and 4-substituted pyridine catalysts in this reaction revealed a Brønsted plot with a slope (β) of 0.49, which is consistent with a general base mechanism of catalysis. rsc.org The steric hindrance presented by a bulky catalyst like 2,4,6-trimethylpyridine (B116444) also supports this mechanism over a nucleophilic one. rsc.org In some cases, intramolecular general base catalysis can occur, as seen when 2-pyridylmethanol reacts with phenyl isocyanate more rapidly than its 4-pyridylmethanol counterpart. rsc.org Pyridine N-oxides have also been explored as catalysts for isocyanate reactions. acs.org
Lewis acids play a crucial role by activating the isocyanate component. They coordinate to the electron-rich oxygen or nitrogen atom of the isocyanate group (RN=C=O), which increases the electrophilicity of the central carbon atom. This activation makes the isocyanate more susceptible to nucleophilic attack by the pyridine. Borane-based Lewis acids, such as BCl₃ and B(C₆F₅)₃, are commonly employed for this purpose. cardiff.ac.uk For example, the reaction of indoles with isocyanates is effectively promoted by borane (B79455) Lewis acids. cardiff.ac.uk Theoretical calculations on the interaction between BCl₃, indole (B1671886), and isocyanate show that the most stable initial complex is an adduct where BCl₃ is bonded to the nitrogen atom of the indole. cardiff.ac.uk The subsequent reaction proceeds through the nucleophilic attack of the indole on the BCl₃-activated isocyanate. cardiff.ac.uk
The interplay between the steric properties of the Lewis acid and the pyridine base can significantly influence the outcome of the reaction. acs.org While simple pyridines react with strong Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, to form stable, classical Lewis acid-base adducts, sterically hindered pyridines may not. acs.org Increasing the steric bulk on the pyridine ring, particularly at the ortho positions, leads to an elongation of the B-N bond in the resulting adduct. acs.org If the steric hindrance is substantial, as with 2,6-lutidine, the formation of a classical adduct is inhibited, leading instead to the formation of a "frustrated Lewis pair" (FLP), which possesses unique reactivity. acs.org
Table 1: Effect of Pyridine Substitution on B-N Bond Length in Pyridine-B(C₆F₅)₃ Adducts acs.org
| Pyridine Derivative | B-N Bond Length (Å) |
|---|---|
| (4-tBu)C₅H₄N | Data not specified |
| (2-Me)C₅H₄N | Data not specified |
| (2-Et)C₅H₄N | Data not specified |
| (2-Ph)C₅H₄N | Data not specified |
This table illustrates how increasing steric hindrance from ortho-substituents on the pyridine ring affects the bond length with the Lewis acid B(C₆F₅)₃, reflecting the strain in the adduct.
High-yield syntheses of cyanoborane adducts with pyridine have been achieved through the oxidation of cyano(hydrido)borate anions in the presence of the pyridine derivative. researchgate.net These methods provide stable adducts that have been thoroughly characterized. researchgate.net
Table 2: Synthesis Yields of Various Cyanoborane-Pyridine Adducts researchgate.net
| Cyanoborane | Pyridine Derivative | Yield (%) |
|---|---|---|
| BH(CN)₂ | Pyridine | 84-92 |
| BF(CN)₂ | Pyridine | 84-92 |
| B(CN)₃ | Pyridine | 84-92 |
| BH(CN)₂ | 4-Cyanopyridine | 84-92 |
| BF(CN)₂ | 4-Cyanopyridine | 84-92 |
| B(CN)₃ | 4-Cyanopyridine | 84-92 |
Data reflects the excellent yields achievable for these types of Lewis acid-base adducts under optimized conditions.
Stereoselective Synthesis Methodologies for Adducts
Achieving stereoselectivity in the synthesis of isocyanate-pyridine adducts requires the use of chiral components. This is most commonly accomplished by designing and utilizing chiral pyridine derivatives that can act as ligands or nucleophilic catalysts, imparting facial selectivity to the reaction.
The development of broadly applicable chiral pyridine units (CPUs) has been a significant goal in asymmetric catalysis. nih.gov A primary challenge is resolving the conflict between catalytic reactivity and stereoselectivity; introducing bulky chiral groups near the coordinating nitrogen atom can enhance stereocontrol but may also hinder the catalyst's activity and limit its substrate scope. nih.gov
A successful modern approach involves creating a rigid and tunable chiral framework. nih.gov One such design features a [6-5-3] fused-ring system with a spirocyclic ketal. nih.gov This structure minimizes steric hindrance in the immediate vicinity of the nitrogen atom while allowing for the tuning of the broader chiral environment through remote substituents. nih.gov This "double-layer control" concept has proven effective in securing both high reactivity and excellent stereoselectivity. nih.gov Ligands built from these CPUs have been successfully used in a variety of mechanistically diverse, transition-metal-catalyzed asymmetric reactions, including nickel-catalyzed additions and iridium-catalyzed C-H borylation. nih.gov
Another important class of chiral pyridine analogues are the C₂-symmetric derivatives of 4-(pyrrolidino)pyridine (PPY). researchgate.net These compounds have been synthesized in enantiomerically pure form and investigated as chiral nucleophilic catalysts, particularly for processes like the kinetic resolution of alcohols. researchgate.net The synthesis of these chiral PPYs can be achieved through several routes, including the nucleophilic aromatic substitution (SNAr) of 4-halopyridines or by a cyclocondensation approach starting from 4-aminopyridine. researchgate.net
Table 3: Selected Synthetic Routes to Chiral PPY Analogues researchgate.net
| Starting Material(s) | Product | Yield (%) |
|---|---|---|
| Chiral mesylate 10 | Chiral PPY Ib | 40 |
| Benzyl ether 11j | Chiral PPY Ic | 42 |
This table highlights specific examples of synthetic steps in the creation of C₂-symmetric chiral PPY catalysts.
These methodologies underscore the importance of rational ligand design in achieving high levels of stereocontrol in reactions involving pyridine derivatives.
Coordination Chemistry of Methylimino Oxo Methane and Pyridine As Ligands
Pyridine (B92270) as a Monodentate and Polydentate Ligand in Transition Metal Complexeswikipedia.orgnih.gov
Pyridine (C₅H₅N) is a foundational six-membered heterocyclic compound that serves as a versatile ligand in transition metal chemistry. semanticscholar.orgalfachemic.com Its ability to coordinate to metal centers stems from the lone pair of electrons on the sp²-hybridized nitrogen atom, which is directed away from the aromatic ring and is available for σ-donation to a vacant metal orbital. semanticscholar.org This makes pyridine an effective Lewis base. alfachemic.com While it typically functions as a weak monodentate ligand, numerous derivatives and multi-pyridine structures allow it to act as a polydentate ligand, forming stable chelate rings with metal ions. wikipedia.orgnih.gov For example, the coupling of two pyridine rings at their 2-positions creates 2,2'-bipyridine (B1663995), a widely used bidentate ligand. wikipedia.org The coordination of pyridine and its derivatives has led to the synthesis of a vast array of metal complexes with diverse geometries, including octahedral and four-coordinate (tetrahedral and square planar) structures. wikipedia.orgdigitellinc.com
Electronic Properties and Bonding Modes of Pyridine in Coordination Environments
The primary bonding interaction between pyridine and a metal center is a σ-bond formed by the donation of the nitrogen lone pair into a suitable metal d-orbital. semanticscholar.org Pyridine is also classified as a weak π-acceptor ligand. wikipedia.org This π-acceptor capability arises from the delocalized π* orbitals of the aromatic ring, which can accept electron density from filled metal d-orbitals of appropriate symmetry (π-backbonding). However, compared to ligands like carbon monoxide or isocyanides, this π-acceptor character is modest. wikipedia.orgresearchgate.net
Steric and Electronic Influences of Pyridine Derivatives on Metal Centers
The modification of the pyridine ring with various substituents allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. nih.govnih.gov
Steric Effects: The introduction of bulky substituents, particularly at the 2- and 6-positions (ortho to the nitrogen), can sterically hinder the approach of the ligand to the metal center. wikipedia.org For instance, 2-picoline (2-methylpyridine) is more sterically demanding than pyridine, which can influence the coordination number and geometry of the complex. wikipedia.org In some cases, extreme steric hindrance can prevent coordination altogether or stabilize unusual, lower-coordinate geometries. The interligand steric interactions between substituted pyridine ligands can also significantly alter the coordination geometry, as seen in Zn(II) complexes where methyl groups expand the N-Zn-N bond angles. acs.orgacs.org
Electronic Effects: Substituents also exert a powerful electronic influence on the metal center. Electron-donating groups (EDGs) like amino (-NH₂) or methoxy (B1213986) (-OCH₃) increase the electron density on the pyridine ring and enhance the basicity of the nitrogen atom. This leads to stronger σ-donation to the metal. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halides decrease the nitrogen's basicity, weakening the σ-donor interaction. nih.govacs.org These electronic modifications directly impact the properties of the metal complex, including its redox potential and reactivity. Studies on iron-pyridinophane complexes have demonstrated a direct correlation between the electronic nature of substituents on the pyridine ring (quantified by Hammett parameters) and the redox potential of the iron center, as well as its catalytic activity in C-C coupling reactions. nih.gov
Table 1: Influence of Pyridine Substituents on Iron(III)-Pyridinophane Complex Properties nih.gov
| Ligand Substitution (X) | Hammett Parameter (σp) | Fe(III)/Fe(II) Redox Potential (E1/2 vs Fc+/Fc) | C-C Coupling Reaction Yield (%) |
| NO₂ (EWG) | 0.81 | -0.428 V | 58 |
| CF₃ (EWG) | 0.53 | -0.471 V | 55 |
| Cl (EWG) | 0.24 | -0.505 V | 53 |
| H (Neutral) | 0.00 | -0.539 V | 45 |
| CH₃ (EDG) | -0.14 | -0.561 V | 36 |
| OCH₃ (EDG) | -0.28 | -0.580 V | 32 |
Methyl Isocyanate as a Ligand in Organometallic Systemswikipedia.org
Methyl isocyanate (CH₃NCO) is an organic compound primarily known as a chemical intermediate. wikipedia.org In the context of coordination chemistry, it is closely related to its isomer, methyl isocyanide (or methyl isonitrile, CH₃NC). Organometallic complexes featuring this ligand class are typically formed with the isocyanide isomer, which is isoelectronic with carbon monoxide (CO). wikipedia.orguleth.ca Therefore, the discussion of "methyl isocyanate" as a ligand in organometallic systems predominantly refers to the coordination chemistry of methyl isocyanide.
Bonding Characteristics and Coordination Modes of Isocyanide Ligands
Isocyanides (CNR) are versatile ligands that exhibit bonding characteristics similar to carbon monoxide. wikipedia.org They are classified as L-type ligands, acting as neutral two-electron donors. wikipedia.org The primary bonding interaction involves σ-donation from the lone pair on the carbon atom to an empty metal orbital. This is complemented by π-backbonding, where the metal donates electron density from its d-orbitals into the empty π* antibonding orbitals of the C≡N triple bond. wikipedia.orgacs.org
Isocyanide ligands can adopt several coordination modes:
Terminal Bonding: The most common mode, where the isocyanide binds to a single metal center through its carbon atom (M-C≡N-R). The M-C-N linkage is typically linear or near-linear. wikipedia.org
Bridging Bonding: Isocyanides can bridge two or more metal centers. In bridging modes, the ligand is always bent. wikipedia.orgresearchgate.net
The degree of π-backbonding influences the geometry of the coordinated isocyanide. In electron-rich metal complexes with strong π-backbonding, the M-C-N angle deviates significantly from 180°. wikipedia.org This bending is a result of the population of the π* orbitals.
Comparative Ligand Field Analysis with Other π-Acceptor Ligands
Isocyanide ligands are classic examples of π-acceptors, also known as π-acid ligands. libretexts.org Their position in the spectrochemical series depends on the nature of the R group, but they are generally considered strong-field ligands. libretexts.org A comparison with other common π-acceptor ligands reveals important distinctions.
Isocyanides vs. Carbon Monoxide (CO): Isocyanides are generally stronger σ-donors and weaker π-acceptors than CO. wikipedia.orguleth.ca This is because the highest occupied molecular orbital (HOMO), which is responsible for σ-donation, is more antibonding in character for isocyanides than for CO. uleth.ca The lower π-acceptor strength means that the splitting of d-orbital energies (Δoct) is often smaller for isocyanides than for CO, though both are strong-field ligands. huntresearchgroup.org.uk
Tuning Isocyanide Properties: A key advantage of isocyanides over CO is the ability to systematically tune their steric and electronic properties by varying the R group. acs.org For example, using electron-withdrawing R groups like trifluoromethyl (CF₃) or pentafluorophenyl (C₆F₅) can significantly enhance the π-acceptor properties of the isocyanide ligand, making them more comparable to CO. acs.org
Table 2: Comparison of Electronic Properties of π-Acceptor Ligands acs.org
| Ligand | σ-Donation Ability | π-Acceptor Ability | Comments |
| N₂ | Very Weak | Very Weak | Poor ligand, forms unstable complexes. uleth.ca |
| CH₃NC | Strong | Moderate | Stronger σ-donor than CO. wikipedia.org |
| CO | Moderate | Strong | Archetypal π-acceptor ligand. acs.orghuntresearchgroup.org.uk |
| CS | Strong | Very Strong | Better σ-donor and π-acceptor than CO. uleth.ca |
| CF₃NC | Weak | Very Strong | π-acceptor strength comparable to CO due to the inductive effect of CF₃. wikipedia.orgacs.org |
Mixed-Ligand Complexes Featuring Both Methyl Isocyanate and Pyridine Moieties
The synthesis and characterization of mixed-ligand complexes, which contain more than one type of ligand coordinated to a central metal ion, is a cornerstone of modern coordination chemistry. uobaghdad.edu.iqnih.govresearchgate.net Such complexes allow for the precise tuning of the metal center's electronic, steric, and reactive properties by combining the distinct characteristics of different ligands.
While specific, structurally characterized examples of complexes containing both methyl isocyanide and pyridine are not extensively documented in broad surveys, the principles of their co-ligation can be understood from studies of related systems. For instance, iron(II) heme complexes have been synthesized with both a tethered pyridine or imidazole (B134444) axial base and a substituted phenyl isocyanide ligand. nih.gov In these octahedral complexes, the nitrogen-donor ligand (e.g., pyridine) occupies one axial position, while the isocyanide ligand binds to the trans position.
In a hypothetical mixed-ligand complex, [M(pyridine)ₓ(CH₃NC)ᵧ]ⁿ⁺, the electronic interplay between the pyridine and methyl isocyanide ligands would be significant:
Trans Influence: The strong σ-donating character of the methyl isocyanide ligand could weaken the bond of a ligand positioned trans to it.
The combination of a relatively "harder" N-donor ligand like pyridine with a "softer" C-donor π-acceptor like methyl isocyanide allows for the stabilization of a wide range of metal oxidation states and the creation of complexes with tailored reactivity for applications in catalysis and materials science.
Design Principles for Chelating and Bridging Ligands Incorporating Isocyanate and Pyridine Units
The design of chelating and bridging ligands containing both pyridine and isocyanate functionalities is guided by several key principles aimed at controlling the geometry and reactivity of the resulting metal complexes. The pyridine unit typically serves as a strong N-donor, providing a stable anchor point for coordination. wikipedia.org The isocyanate group, on the other hand, introduces a reactive site and can coordinate through its nitrogen or oxygen atoms, or more commonly, undergo reactions such as insertion. wikipedia.org
Chelating Ligands:
Flexibility vs. Rigidity: A flexible linker, such as an alkyl chain, can accommodate a wider range of metal ion sizes and coordination geometries. However, this flexibility can also lead to the formation of less-defined structures. In contrast, a rigid linker, like a phenyl ring, enforces a more specific coordination geometry, which can be advantageous for creating well-defined catalytic sites. rsc.org
Donor Atom Placement: The position of attachment of the isocyanate group relative to the nitrogen of the pyridine ring is crucial. For example, a 2-substituted pyridine can lead to the formation of a five- or six-membered chelate ring, which are generally the most stable.
Bridging Ligands:
Ligands designed to bridge two or more metal centers require divergent coordinating sites. In the context of pyridine-isocyanate ligands, the pyridine nitrogen can coordinate to one metal center, while the isocyanate group (or a derivative thereof) can bind to a second. This can be achieved in several ways:
Ditopic Ligand Design: A common strategy involves creating ditopic ligands where two pyridine units are linked by a spacer that also contains one or more isocyanate functionalities. researchgate.net This allows for the formation of polynuclear complexes with predictable structures.
Post-Coordination Modification: An isocyanate group on a coordinated pyridine ligand can react with a nucleophile to generate a new coordinating group, which can then bind to a second metal center.
The electronic properties of these ligands are a composite of the individual contributions of the pyridine and isocyanate moieties. Pyridine is primarily a sigma-donor but also a weak pi-acceptor. wikipedia.org Isocyanates (or more precisely, their isocyanide isomers in many coordination contexts) are also sigma-donors but are generally stronger pi-acceptors than pyridine. wikipedia.org This combination allows for a high degree of tunability of the electronic environment at the metal center.
Table 1: Design Considerations for Pyridine-Isocyanate Ligands
| Feature | Design Principle | Desired Outcome |
|---|---|---|
| Linker | Flexible vs. Rigid | Control over bite angle and coordination geometry |
| Substitution Pattern | Ortho-substitution on pyridine | Formation of stable 5- or 6-membered chelate rings |
| Functionality | Ditopic design | Formation of predictable bridging structures |
| Electronics | Combination of σ-donor and π-acceptor | Fine-tuning of metal center reactivity |
Investigation of Metal-Ligand Cooperation in Reactivity
Metal-ligand cooperation (MLC) refers to the synergistic participation of both the metal center and the ligand in a chemical transformation. rsc.org This phenomenon is particularly relevant for ligands containing both a stable coordinating group, like pyridine, and a reactive functional group, such as an isocyanate. The pyridine ring can act as a "spectator" that anchors the complex, while the isocyanate partakes directly in bond-making and bond-breaking processes.
A notable example of MLC involves the activation of small molecules. Research has shown that rhodium(I) complexes featuring a tridentate pyridine-amino-olefin ligand can cooperatively activate molecules like carbon dioxide and phenyl isocyanate. bohrium.com In a related conceptual framework, a deprotonated form of a pyridine-containing ligand can create a nucleophilic carbon center on the ligand itself. This ligand-based nucleophilicity can then be exploited to attack electrophiles like isocyanates.
For instance, a rhodium(I) complex with a deprotonated pyridine-based ligand was shown to react rapidly with phenyl isocyanate. bohrium.com This reaction involves a C-C bond formation between the ligand and the isocyanate's carbonyl carbon, and the formation of a new Rh-N bond with the isocyanate's nitrogen. This process results in the formation of a rhodium κ¹-N amidate complex. bohrium.com The key to this reactivity is the cooperative action of the metal and the ligand; the metal center activates the ligand by facilitating its deprotonation, and the ligand, in turn, participates directly in the reaction with the external substrate. bohrium.com
The investigation of such cooperative reactivity often relies on a combination of spectroscopic techniques and detailed mechanistic studies.
Table 2: Spectroscopic and Experimental Evidence for Metal-Ligand Cooperation
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| NMR Spectroscopy | Shift in proton and carbon signals of the ligand upon reaction. | Indicates a change in the electronic structure and bonding of the ligand. | bohrium.com |
| IR Spectroscopy | Appearance of new vibrational bands (e.g., C=O stretch of the newly formed group). | Confirms the incorporation of the substrate into the ligand framework. | nih.gov |
| X-ray Crystallography | Determination of the solid-state structure of the product. | Provides definitive proof of the new bond formations and coordination mode. | bohrium.com |
| Kinetic Studies | Measurement of reaction rates under different conditions. | Elucidates the role of the metal and ligand in the reaction mechanism. |
The study of metal-ligand cooperation in complexes with pyridine and isocyanate functionalities is a promising area for the development of new catalytic transformations. The ability of the ligand to actively participate in reactions opens up new mechanistic pathways that are not accessible to traditional, passive ligands.
Mechanistic Elucidation and Reactivity Studies of Methylimino Oxo Methane;pyridine Systems
Reaction Pathways of Nucleophilic Attack by Pyridine (B92270) on the Isocyanate Functional Group
The reaction between a nucleophile like pyridine and the electrophilic carbon atom of the isocyanate group is fundamental to understanding the subsequent chemistry. The isocyanate functional group possesses hybrid resonance structures which contribute to its reactivity. The pathway of this nucleophilic attack can be complex, potentially proceeding through different mechanisms depending on the specific reactants and conditions.
The formation of an adduct between pyridine and an isocyanate can theoretically occur through two primary mechanisms: a concerted reaction or a stepwise reaction. psiberg.com
Concerted reactions involve a single, coordinated step where all bond-breaking and bond-forming processes occur simultaneously through a single transition state. psiberg.comquora.com In this scenario, the pyridine would attack the isocyanate carbon at the same time as electronic rearrangement occurs within the isocyanate moiety, leading directly to the product without any isolable intermediates. psiberg.com
Stepwise reactions proceed through a sequence of two or more distinct steps, involving the formation of one or more intermediates. psiberg.comquora.com In the context of pyridine and isocyanates, a stepwise mechanism would typically involve the nucleophilic attack of the pyridine nitrogen on the isocyanate carbon to form a zwitterionic intermediate. This intermediate would then undergo subsequent reaction or rearrangement.
Computational and experimental studies on related systems, such as the reaction of nitrones with isocyanates, often show a preference for stepwise mechanisms. acs.org Theoretical studies on the cycloaddition reactions of other nitrogen-containing heterocycles with isocyanates also support the favorability of stepwise pathways, where the formation of an initial intermediate is followed by a second, often rate-limiting, step. acs.orgresearchgate.net For instance, studies on the dimerization of toluene (B28343) diisocyanate (TDI) revealed that a two-step mechanism has significantly lower activation barriers compared to a one-step, concerted pathway. researchgate.net The preference for a stepwise process is often attributed to the stabilization of the intermediate species, particularly in polar solvents. acs.org
In a stepwise mechanism, the characterization of intermediates and transition states is crucial for understanding the reaction's energy profile and kinetics.
Intermediates: The most common intermediate proposed in the reaction of pyridine with an isocyanate is a 1:1 zwitterionic adduct. This species is formed by the direct attack of the pyridine nitrogen on the carbonyl carbon of the isocyanate. The stability of this intermediate is a key factor in determining the reaction pathway. Theoretical studies on similar cycloaddition reactions have shown that such intermediates can be stabilized by attractive electrostatic interactions, especially in polar solvents. acs.org
Catalytic Effects of Pyridine in Isocyanate Chemistry
Pyridine and its derivatives are well-known catalysts for various reactions involving isocyanates, most notably the formation of urethanes from isocyanates and alcohols. The catalytic activity stems from its ability to activate either the isocyanate or the co-reactant (e.g., an alcohol).
Pyridine functions as an organocatalyst, meaning it is a small, organic molecule that accelerates reactions without being consumed. In the context of the isocyanate-alcohol reaction, two primary catalytic mechanisms are generally considered:
Nucleophilic Catalysis: In this mechanism, the pyridine (nucleophile) attacks the isocyanate to form the highly reactive zwitterionic adduct discussed in section 4.1.2. This activated intermediate is then more susceptible to attack by the alcohol, which regenerates the pyridine catalyst and forms the urethane (B1682113) product. However, for the pyridine-catalyzed reaction of phenyl isocyanate with methanol (B129727), this mechanism is considered relatively unlikely. rsc.org
General Base Catalysis: Here, the pyridine acts as a base, abstracting a proton from the alcohol to form a more nucleophilic alkoxide ion. This alkoxide then attacks the isocyanate. The protonated pyridine subsequently transfers the proton to the nitrogen of the newly formed urethane linkage, regenerating the catalyst. Experimental evidence, including Brønsted analysis and kinetic isotope effects for the reaction between phenyl isocyanate and methanol, strongly supports the general base mechanism for pyridine catalysis. rsc.org
Pyridine's catalytic activity is part of a broader class of amine catalysts used in urethane formation. The choice of catalyst can be crucial for controlling reaction rates and suppressing side reactions, such as the reaction of isocyanates with water. wernerblank.com
Kinetic studies provide quantitative insight into the efficiency and mechanism of catalysis. For the pyridine-catalyzed reaction of phenyl isocyanate with methanol in tetrachloromethane, the reaction was found to be first order with respect to the catalyst (pyridine), the isocyanate, and the alcohol. rsc.org
A Brønsted plot, which correlates the catalytic rate constant with the basicity (pKa) of a series of substituted pyridine catalysts, yielded a slope (β value) of 0.49. rsc.org This value is consistent with a general base catalysis mechanism, where the proton transfer is partially advanced in the transition state.
Kinetic studies of other catalyzed isocyanate reactions, such as the formation of urethanes from isophorone (B1672270) diisocyanate (IPDI) and alcohols, often show complex kinetic profiles. These reactions can initially follow second-order kinetics but later transition to third-order kinetics. researchgate.netnii.ac.jp This acceleration is attributed to autocatalysis, where the newly formed urethane groups participate in the reaction, likely through hydrogen bonding, to further activate the reactants. researchgate.netnii.ac.jp
Table 1: Kinetic Parameters for Selected Isocyanate Reactions
| Reaction | Catalyst | Kinetic Order | Activation Energy (Ea) | Notes |
|---|---|---|---|---|
| Phenyl isocyanate + Methanol | Pyridine | First order in each component | Not specified | Consistent with general base catalysis. rsc.org |
| IPDI + Alcohol | Dibutyltin dilaurate | Second-order initially, then third-order | 64.88 kJ/mol | Autocatalysis observed from urethane product. nii.ac.jp |
| IPDI-prepolymer + Water | Tertiary amines | Second-order initially, then third-order | ~80 kJ/mol | Autocatalysis observed from urea (B33335) product. nii.ac.jp |
Reactivity of Methylimino(oxo)methane;pyridine Adducts and Complexes
The adducts formed between methyl isocyanate and pyridine are not merely endpoints but reactive intermediates that can participate in further chemical transformations. The nature of this reactivity depends on the stability of the adduct and the reaction conditions.
The 1:1 zwitterionic adduct can act as a "masked" isocyanate. Its formation is reversible, and under certain conditions, it can dissociate back to the starting materials. Alternatively, it can be trapped by other reagents present in the reaction mixture. In the nucleophilic catalysis pathway for urethane formation, the adduct is a key reactive intermediate that is readily attacked by an alcohol. rsc.org
Insertion Reactions Involving Isocyanides and Metal-Carbon Bonds
The insertion of isocyanides into metal-carbon (M-C) bonds is a fundamental step in many catalytic processes, leading to the formation of iminoacyl complexes. wikipedia.org This reaction is particularly relevant in the context of pyridine-containing organometallic systems, where the pyridine can act as a directing group or a supporting ligand. The general mechanism involves the migratory insertion of the isocyanide ligand into a pre-existing M-C σ-bond. vu.nlnih.gov
Research into Group 4 metals has provided significant insights into this process. For instance, the reaction of titanium and zirconium complexes with isocyanides demonstrates selective insertion chemistry. In the complex [Ti(η⁵-Ind)(NMe₂)₂Me], the insertion of tert-butyl isocyanide occurs exclusively into the titanium-methyl (Ti-CH₃) bond, a preference attributed to the relative weakness of the Ti-CH₃ bond compared to the titanium-amide (Ti-NR₂) bond. acs.org Conversely, when [Ti(η⁵-Ind)(NMe₂)Cl₂] reacts with 2,6-dimethylphenyl isocyanide, the insertion takes place at the titanium-amide bond. acs.org
Zirconium complexes exhibit similar reactivity. The reaction of [Zr(η⁵-Ind)(NMe₂)₂Cl] with two equivalents of 2,6-dimethylphenyl isocyanide leads to a double insertion product. acs.org The use of tert-butyl isocyanide in the same system allows for the characterization of both single and double insertion compounds. acs.org These reactions highlight the influence of both the metal center and the isocyanide substituent on the reaction outcome.
Table 1: Insertion Reactions of Isocyanides with Group 4 Metal Complexes acs.org
| Metal Complex | Isocyanide Reactant | Resulting Product | Key Finding |
|---|---|---|---|
| [Ti(η⁵-Ind)(NMe₂)₂Me] | tert-butyl isocyanide (CN-t-Bu) | [Ti(η⁵-Ind)(NMe₂)₂{C(Me)N-t-Bu}] | Exclusive insertion into the Ti-C bond. |
| [Ti(η⁵-Ind)(NMe₂)Cl₂] | 2,6-dimethylphenyl isocyanide (CN(2,6-Me₂Ph)) | [Ti(η⁵-Ind){C(NMe₂)N(2,6-Me₂Ph)}Cl₂] | Insertion into the Ti-N bond. |
| [Zr(η⁵-Ind)(NMe₂)₂Cl] | 2,6-dimethylphenyl isocyanide (CN(2,6-Me₂Ph)) | [Zr(η⁵-Ind){C(NMe₂)N(2,6-Me₂Ph)}₂Cl] | Formation of a double insertion compound. |
| [Zr(η⁵-Ind)(NMe₂)₂Cl] | tert-butyl isocyanide (CN-t-Bu) | [Zr(η⁵-Ind)(NMe₂){C(NMe₂)N-t-Bu}Cl] and [Zr(η⁵-Ind){C(NMe₂)N-t-Bu}₂Cl] | Stepwise formation of single and double insertion products. |
Cycloaddition Reactions and Formation of Heterocyclic Scaffolds
Cycloaddition reactions involving pyridine derivatives are a powerful tool for the synthesis of complex heterocyclic scaffolds. nih.govmdpi.com These reactions leverage the π-system of the pyridine ring to construct new ring systems, often with high stereoselectivity.
One notable strategy involves the dearomative functionalization of pyridines. Arenophile-mediated photochemical para-cycloaddition of pyridines can provide access to dihydropyridine (B1217469) derivatives. nih.gov This approach has been used to introduce heteroatom functionalities directly onto the pyridine core without prior activation of the substrate. nih.gov For example, photochemical [4+2] cycloadditions can lead to the formation of dearomatized cycloadducts that serve as versatile intermediates. nih.gov
The synthesis of furopyridine scaffolds, which are present in numerous biologically active molecules, can also be achieved through cycloaddition strategies. researchgate.net A concise, metal-free approach has been developed for the synthesis of 2,3-substituted furo[2,3-b]pyridines. researchgate.net Furthermore, an anion relay-enabled [3+3] annulation of active methylene (B1212753) isocyanides with conjugated ene-yne-ketones provides an efficient route to furo[3,2-c]pyridine (B1313802) derivatives. researchgate.net This transformation constructs three new bonds and two rings in a sequential cascade.
Table 2: Cycloaddition Strategies for Heterocyclic Scaffold Synthesis
| Reaction Type | Starting Materials | Resulting Scaffold | Reference |
|---|---|---|---|
| Photochemical [4+2] para-cycloaddition | Pyridines and arenophiles | Dihydropyridine cis-diols and epoxides | nih.gov |
| Metal-free cyclization | (Not specified) | 2,3-substituted furo[2,3-b]pyridines | researchgate.net |
| [3+3] Annulation | Active methylene isocyanides and ene-yne-ketones | Furo[3,2-c]pyridines | researchgate.net |
| Aza-Diels-Alder | 1-Azadienes and alkynes | Substituted Pyridines | nih.gov |
Oxidative Transformations of Pyridine Derivatives and Complexes
The oxidation of pyridine derivatives and their metal complexes opens avenues to a variety of functionalized products, most notably pyridine-N-oxides. youtube.com These N-oxides are versatile intermediates that exhibit reactivity distinct from their parent pyridines. youtube.comucdavis.edu The oxidation is typically achieved using reagents like hydrogen peroxide or peroxy acids. youtube.com
A modern approach to pyridine oxidation involves a two-step protocol starting from the pyridine-arenophile cycloadducts formed via photochemical cycloaddition. nih.gov These cycloadducts can undergo chemoselective epoxidation, and subsequent cycloreversion yields the corresponding pyridine oxides. nih.gov This method has been successfully applied to a range of substrates, including 2-phenylpyridine (B120327) and various 2-arylpyridines, as well as 2,2'- and 2,3'-bipyridines, demonstrating its broad applicability. nih.gov The resulting pyridine oxides can isomerize to their 1,4-oxazepine (B8637140) tautomers, which can be further transformed into aminohydroxylated piperidine (B6355638) derivatives through reduction steps. nih.gov
The transformation rate of pyridine derivatives is influenced by the nature of the substituents on the ring. Generally, pyridine carboxylic acids exhibit the highest rate of transformation, followed by hydroxypyridines, methylpyridines, and aminopyridines. nih.gov
Table 3: Oxidative Transformations of Pyridine Derivatives nih.gov
| Pyridine Substrate | Reaction Sequence | Final Product Type |
|---|---|---|
| 2-Phenylpyridine | 1. Photochemical cycloaddition with arenophile 2. Epoxidation 3. Cycloreversion | 2-Phenylpyridine-N-oxide |
| 2,2'-Bipyridine (B1663995) | 1. Photochemical cycloaddition with arenophile 2. Epoxidation 3. Cycloreversion | 2,2'-Bipyridine-N-oxide |
| 2,3'-Bipyridine | 1. Photochemical cycloaddition with arenophile 2. Epoxidation 3. Cycloreversion | 2,3'-Bipyridine-N-oxide |
| Substituted 2-Arylpyridines (e.g., with Cl, NO₂, CN) | 1. Photochemical cycloaddition with arenophile 2. Epoxidation 3. Cycloreversion | Substituted 2-Arylpyridine-N-oxides |
Computational and Theoretical Investigations of Methylimino Oxo Methane;pyridine Systems
Quantum Chemical Calculations on Molecular Structures and Electronic Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which various molecular properties can be derived.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT calculations have been widely applied to study pyridine (B92270) derivatives and isocyanate systems. nih.goveurjchem.comnih.gov In these studies, the ground state geometries are optimized to find the lowest energy conformation of the molecules.
For pyridine derivatives, DFT methods like B3LYP with basis sets such as 6-31++G(d,p) are commonly used to predict anticorrosion potentials by calculating quantum chemical variables. eurjchem.com These variables include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), hardness (η), and softness (σ). eurjchem.com The energetically minimized structures reveal key structural features; for instance, in one substituted pyridine derivative, the pyridine ring and adjacent amino and cyano groups were found to be coplanar, forming a significant dihedral angle with an attached phenyl ring. nih.gov
DFT is also employed to investigate reaction energetics, providing insights into the thermodynamics of chemical transformations involving compounds like methyl isocyanate. nih.gov Furthermore, DFT calculations are crucial in assigning vibrational spectra (FT-IR and FT-Raman) by correlating calculated frequencies with experimental observations for molecules containing the pyridine moiety. researchgate.net
Table 1: Selected Quantum Chemical Descriptors for Pyridine Derivatives Calculated via DFT (Note: Data is illustrative of typical DFT outputs for related systems)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (σ) (eV-1) |
|---|---|---|---|---|---|
| Methyl 2-aminopyridine-4-carboxylate | -0.23167 | -0.07047 | 0.1612 | 0.0806 | 12.40694 |
| 4-(trifluoromethyl) nicotinic acid | -0.27831 | -0.11192 | 0.16639 | 0.08319 | 12.02067 |
| 6-(trifluoromethyl) nicotinic acid | -0.27874 | -0.11582 | 0.16292 | 0.08146 | 12.27596 |
Data sourced from computational studies on pyridine derivatives. eurjchem.com
For situations demanding higher accuracy, particularly for reaction barriers and spectroscopic properties, more rigorous ab initio methods are employed. These methods are based on first principles without the empirical parameterization often found in DFT. One such high-level method is the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)].
In the study of methyl isocyanide (an isomer of MIC), the reaction with OH radicals was investigated using CCSD(T*)-F12a/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ calculations. nih.gov This level of theory provides a highly accurate potential energy surface, showing the reaction proceeds through a submerged barrier. nih.gov Such calculations are essential for predicting reliable rate coefficients and understanding reaction kinetics where experimental data is scarce. nih.gov
Ab initio calculations, including Hartree-Fock (HF) methods, are also used alongside DFT to compute and analyze vibrational wavenumbers. researchgate.net The computed harmonic vibrational frequencies from these methods can be scaled by empirical factors to achieve excellent agreement with experimental FT-IR and FT-Raman spectra, aiding in the definitive assignment of vibrational modes. researchgate.net
Table 2: Comparison of Calculated vs. Experimental Vibrational Frequencies (cm-1) for a Pyridine Derivative (Note: Data is illustrative of typical ab initio outputs for related systems)
| Vibrational Mode Assignment | FT-IR (Experimental) | FT-Raman (Experimental) | HF/6-311+G(d,p) (Calculated) | DFT/B3LYP/6-311+G(d,p) (Calculated) |
|---|---|---|---|---|
| C=N stretch | 1611 | 1612 | 1625 | 1609 |
| C=O stretch | 1758 | 1755 | 1770 | 1750 |
| C-H in-plane bend | 1245 | 1244 | 1255 | 1240 |
Data adapted from studies on pyridine-2,6-dicarbonyl dichloride. researchgate.net
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry is a cornerstone in the elucidation of complex reaction mechanisms, allowing researchers to map out entire reaction pathways, identify intermediates, and characterize the high-energy transition states that govern reaction rates. rsc.org
Understanding a chemical reaction requires the precise characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Quantum mechanical calculations are used to locate these TS structures and compute their corresponding energy barriers (activation energies). nih.gov
For gas-phase degradation reactions of methyl isocyanate, computational studies have evaluated transition state energy barriers for various pathways, including unimolecular thermolysis and bimolecular reactions with radicals. nih.gov These calculations revealed that thermolysis requires high energy to break N-CH₃ and C-H bonds, making it unlikely under normal conditions. In contrast, bimolecular pathways like radical addition and H-abstraction were found to be both kinetically and thermodynamically more favorable. nih.gov
In the reaction of the related methyl isocyanide with the OH radical, computational analysis showed the reaction proceeds via electrophilic addition to the carbon atom, passing through a submerged barrier, which explains the rapid reaction rate observed experimentally. nih.gov Reaction coordinate analysis, which involves mapping the energy of the system as it progresses from reactants to products, is essential for visualizing these pathways and confirming the nature of the located transition states.
While quantum mechanics excels at describing the electronic structure of a few molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the thermodynamic and kinetic behavior of larger systems over time. These methods rely on force fields, which are classical approximations of the potential energy surface.
MD and MC simulations have been successfully applied to model the vapor-liquid phase behavior of isocyanates, including methyl isocyanate. nsf.gov By using specialized force fields like the Transferable Potentials for Phase Equilibria (TraPPE), these simulations can accurately predict properties such as liquid densities and vapor pressures. nsf.gov The consistency between results obtained from both MC and MD methods lends confidence to the models. nsf.gov Such simulations provide a powerful tool for investigating thermodynamic properties, especially for compounds where experimental data is lacking, and can be extended to model the behavior of isocyanates in mixtures. nsf.gov
MD simulations are also used to study interactions at interfaces, for example, between molecules and a surface, by analyzing structural changes, interfacial energies, and diffusion coefficients over the course of the simulation. mdpi.com
Analysis of Intermolecular and Non-Covalent Interactions in Adducts
Non-covalent interactions are the driving forces behind molecular recognition, self-assembly, and the formation of stable adducts. mdpi-res.commdpi.comnih.gov These interactions, though weaker than covalent bonds, are crucial in determining the structure and stability of molecular complexes. mdpi.com
In systems involving pyridine and methyl isocyanate, a variety of non-covalent interactions can be anticipated in the formation of adducts. Computational approaches are vital for identifying and quantifying these interactions. Methods such as Natural Bonding Orbital (NBO) analysis can reveal donor-acceptor interactions that constitute hydrogen bonds or other charge-transfer phenomena. rsc.org
For pyridine interacting with surfaces, computational studies have identified a combination of non-covalent forces at play, including:
Lewis Acid-Base Interactions: Such as the donation of the lone pair from the pyridine nitrogen to an electron-acceptor site (e.g., a metal cation). rsc.org
Hydrogen Bonding: Interactions between hydrogen atoms on the pyridine ring and electron-rich sites. rsc.org
π-Interactions: Including π-stacking between aromatic rings or interactions of the π-system with ions or other functional groups. mdpi.comrsc.org
The analysis of the electron density and its derivatives provides a powerful way to visualize these non-covalent interactions as continuous surfaces rather than simple atom-pair contacts, offering deeper insight into the bonding network. nih.gov These interactions are critical in the formation of adducts, such as those studied between methyl isocyanate and biological macromolecules, where MIC carbamoylates nucleophilic groups. nih.gov Computational analysis helps to understand the geometry and stability of these adducts, which are stabilized by a network of weak interactions. mdpi-res.comsemanticscholar.org
Table 3: Common Non-Covalent Interactions in Pyridine-Containing Systems
| Interaction Type | Description | Typical Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 1 - 10 |
| Halogen Bond | A directional interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., pyridine nitrogen). | 1 - 5 |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 1 - 5 |
| Cation-π Interaction | The noncovalent interaction between a cation and the face of an electron-rich π system. | 5 - 20 |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | < 1 |
Energy ranges are typical and can vary significantly based on the specific molecular environment.
Hydrogen Bonding and π-Interactions in Adduct Stabilization
Hydrogen Bonding:
Methyl isocyanate (CH₃NCO) itself does not possess traditional hydrogen bond donors. However, the nitrogen and oxygen atoms of the isocyanate group are potential hydrogen bond acceptors. Pyridine, on the other hand, has a lone pair of electrons on its nitrogen atom, making it a strong hydrogen bond acceptor. In the formation of an adduct, it is conceivable that hydrogen bonds could form between the methyl protons of the isocyanate and the nitrogen atom of pyridine, or potentially involving other species in solution.
Computational studies on related systems, such as pyridine-water complexes, have demonstrated the importance of hydrogen bonding in stabilizing such adducts. Theoretical calculations have been employed to determine the interaction energies in pyridine-water and methyl-substituted pyridine-water complexes. These studies indicate that such hydrogen bonds are a key factor in the stabilization of these molecular assemblies. For instance, the orientation and strength of the hydrogen bond can be finely tuned by substituents on the pyridine ring.
π-Interactions:
π-Interactions, including π-π stacking and C-H/π interactions, are another critical component contributing to the stability of the adduct. The pyridine ring is an aromatic system with a significant π-electron cloud. Methyl isocyanate also possesses a π-system within its N=C=O group.
Theoretical investigations into π-π stacking interactions in pyridine dimers have shown that these interactions are a significant stabilizing force. The relative orientation of the pyridine rings (e.g., parallel-displaced or T-shaped) dictates the strength of the interaction. In the methylimino(oxo)methane;pyridine adduct, a parallel-displaced or T-shaped arrangement could be envisioned where the π-system of the isocyanate interacts with the aromatic π-system of pyridine.
The interplay of these non-covalent forces—hydrogen bonding and π-interactions—is expected to dictate the preferred geometry and stability of the this compound adduct.
Table 1: Representative Interaction Energies from Computational Studies of Related Systems
| Interaction Type | Molecular System Example | Calculated Interaction Energy (kcal/mol) | Computational Method |
| Hydrogen Bonding | Pyridine-Water | -2.3 to -5.0 | Ab initio / DFT |
| π-π Stacking | Benzene-Benzene (Parallel Displaced) | -2.4 to -2.8 | CCSD(T) |
| C-H/π Interaction | Methane-Benzene | -1.4 | MP2 |
Note: The data in this table is illustrative and based on computational studies of analogous systems to provide context for the potential interactions in the this compound system.
Quantitative Structure-Reactivity Relationships from Theoretical Parameters
Quantitative Structure-Reactivity Relationship (QSRR) studies utilize computational parameters to predict the reactivity of chemical compounds. For the this compound system, various theoretical descriptors derived from quantum chemical calculations can provide insights into its potential reactivity.
Molecular Orbital Theory Descriptors:
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For the this compound adduct, the HOMO is likely to be localized on the pyridine ring, which is the more electron-rich component. The LUMO is expected to be associated with the methyl isocyanate moiety, particularly the π* orbitals of the N=C=O group. A smaller HOMO-LUMO gap would suggest a higher reactivity of the complex.
Conceptual Density Functional Theory (DFT) Descriptors:
Conceptual DFT provides a framework for defining and calculating various reactivity indices. These include:
Chemical Potential (μ): Related to the escaping tendency of electrons from the system.
Hardness (η): A measure of the resistance to charge transfer.
Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic power of a molecule.
In the context of the this compound adduct, these descriptors can be calculated to predict its behavior in various chemical reactions. For instance, a high electrophilicity index for the adduct would suggest its susceptibility to nucleophilic attack.
Theoretical studies on the reactions of isocyanates have shown that the electrophilic character of the isocyanate carbon is a key determinant of its reactivity. Pyridine, acting as a Lewis base, could potentially modulate the reactivity of the isocyanate through the formation of the adduct. Computational models can be used to quantify these effects by calculating the changes in the theoretical parameters upon complexation.
Table 2: Illustrative Theoretical Parameters for Reactivity Analysis
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |
| Pyridine | -9.67 | -0.53 | 9.14 | 1.15 |
| Methyl Isocyanate | -11.2 | -0.8 | 10.4 | 1.52 |
| Hypothetical Adduct | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |
Note: The values for Pyridine and Methyl Isocyanate are representative values from computational chemistry databases. The values for the hypothetical adduct would need to be determined through specific computational studies.
By employing these computational and theoretical approaches, a deeper understanding of the structure, stability, and reactivity of the this compound system can be achieved, guiding further experimental investigations.
Advanced Spectroscopic Characterization of Methylimino Oxo Methane;pyridine Systems
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interaction Analysis
Vibrational spectroscopy is a powerful technique for identifying functional groups and probing the interactions between molecules. acs.org Both Infrared (IR) and Raman spectroscopy offer complementary information based on the change in dipole moment and polarizability of molecular vibrations, respectively.
Analysis of Isocyanate and Pyridine (B92270) Characteristic Vibrations
Methyl Isocyanate (CH₃NCO): The most prominent vibrational mode for methyl isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the isocyanate (-N=C=O) group, typically observed in the range of 2240-2260 cm⁻¹. msu.edu Other characteristic vibrations include the C-H stretching of the methyl group. researchgate.net
Pyridine (C₅H₅N): Pyridine exhibits several characteristic vibrational modes. The aromatic C-H stretching vibrations are generally found in the 3000-3100 cm⁻¹ region. nih.gov Ring stretching vibrations and C-H in-plane bending vibrations are also key identifiers. nih.govscilit.comglobalauthorid.com The vibrational spectra of pyridine and its derivatives have been extensively studied, providing a solid foundation for analyzing its interactions. scilit.comglobalauthorid.com
Spectroscopic Shifts and Broadening Due to Adduct Formation and Coordination
When methyl isocyanate interacts with pyridine, changes in the vibrational spectra provide evidence of adduct formation. The interaction, often a nucleophilic attack by the pyridine nitrogen on the carbonyl carbon of the isocyanate, leads to the formation of a new chemical entity.
Spectroscopic evidence for such interactions includes:
Shifts in the Isocyanate Band: The strong -N=C=O stretching band of methyl isocyanate is highly sensitive to its chemical environment. Upon adduct formation with pyridine, this band is expected to shift to a lower frequency (red-shift) and may broaden due to the change in electron density and bonding.
Changes in Pyridine Ring Vibrations: The coordination of the pyridine nitrogen to the isocyanate will perturb the electronic structure of the pyridine ring, leading to shifts in its characteristic vibrational frequencies. scilit.comglobalauthorid.com For instance, studies on metal complexes of pyridine have shown that coordination through the nitrogen atom affects the ring breathing modes and C-H vibrations. scilit.com
Appearance of New Bands: The formation of a new covalent bond between pyridine and methyl isocyanate will give rise to new vibrational modes characteristic of the adduct structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
NMR spectroscopy is an indispensable tool for determining the precise structure of molecules in solution and for studying dynamic processes such as chemical exchange.
¹H, ¹³C, and ³¹P NMR for Adducts and Complexes
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. For the methylimino(oxo)methane;pyridine system, ¹H NMR can be used to:
Observe the downfield shift of pyridine protons upon adduct formation, which is indicative of the quaternization of the nitrogen atom. pw.edu.pl
Identify the methyl protons of the isocyanate moiety in the adduct, with their chemical shift providing insight into the new bonding arrangement.
Determine the stoichiometry of the adduct by integrating the signals corresponding to the pyridine and methyl protons.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. In this system, ¹³C NMR can:
Show a significant downfield shift for the pyridine carbons, particularly those alpha and gamma to the nitrogen, upon adduct formation.
Identify the carbonyl carbon of the isocyanate group in the adduct, which will have a characteristic chemical shift.
Provide data on the methyl carbon of the isocyanate.
³¹P NMR: While not directly applicable to the this compound system itself, ³¹P NMR is a valuable technique for studying reactions where phosphorus-containing reagents or catalysts are involved with isocyanates.
Mechanistic Probes Using Advanced NMR Techniques
Advanced NMR techniques can provide deeper insights into the reaction mechanism between methyl isocyanate and pyridine.
2D NMR (COSY, HSQC, HMBC): These experiments help to establish through-bond and through-space correlations between nuclei, confirming the structure of the adduct. For instance, an HMBC experiment could show a correlation between the pyridine protons and the carbonyl carbon of the isocyanate group, definitively proving the formation of a covalent bond.
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as restricted rotation around newly formed bonds or chemical exchange between the adduct and the starting materials.
Reaction Monitoring by NMR: Acquiring NMR spectra at different time points during the reaction can provide kinetic data and help to identify any transient intermediates.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. chemguide.co.uk
For the this compound system, mass spectrometry can be used to:
Determine the Molecular Weight of the Adduct: By identifying the molecular ion peak (M⁺), the exact mass of the adduct can be determined, confirming its formation.
Analyze Fragmentation Patterns: The way in which the molecular ion breaks apart into smaller charged fragments can provide valuable structural information. chemguide.co.ukyoutube.com For example, the loss of characteristic neutral fragments, such as CO₂ or the methyl group, can help to piece together the structure of the parent ion. chemguide.co.uk In the context of pyridine-containing complexes, fragmentation often involves the pyridine ring itself. rsc.org
LC-MS and GC-MS: Coupling mass spectrometry with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC) allows for the separation and analysis of complex mixtures that may be formed during the reaction of methyl isocyanate and pyridine. researchgate.netbeyondpesticides.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a material. In the context of multi-component systems like co-crystals or coordination complexes involving pyridine, X-ray crystallography reveals how the individual molecules assemble in the solid state.
Research into the crystallization of pyridine with other molecules has yielded a wealth of structural data. Pyridine's nitrogen atom is a key hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. These non-covalent interactions are fundamental in the formation of supramolecular assemblies. nih.govuq.edu.au
For instance, the study of co-crystals involving pyridine and other organic molecules demonstrates the diverse hydrogen-bonding patterns that can arise. In a 1:1 co-crystal of 5-nitrouracil (B18501) and pyridine, three-center N-H···O interactions are observed, where the nitro group and an adjacent oxygen atom act as hydrogen-bond acceptors. uq.edu.au
In coordination chemistry, pyridine and its derivatives serve as ligands, binding to metal centers through the nitrogen lone pair. X-ray diffraction studies of such complexes provide precise details of the coordination geometry. For example, in heteroleptic Zn(II) and Cd(II) complexes, pyridine-based ligands have been shown to act as monodentate N-donors. acs.org The analysis of these structures reveals details about the coordination environment of the metal ion, such as distorted tetrahedral or hexa-coordinated geometries. acs.org
The following tables present crystallographic data for several compounds containing pyridine or its derivatives, illustrating the type of information obtained from single-crystal X-ray diffraction studies.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Z |
|---|---|---|---|---|---|
| 4-(Methylamino)pyridine | C6H8N2 | Orthorhombic | Pna21 | a = 6.880(4) Å, b = 38.40(1) Å, c = 8.454(3) Å | 4 |
| 4-Dimethylaminopyridine | C7H10N2 | Monoclinic | P21/n | a = 14.813(3) Å, b = 7.604(2) Å, c = 6.103(2) Å, β = 93.2(2)° | 4 |
Data sourced from ResearchGate. wikipedia.org
In the crystal structure of 4-(methylamino)pyridine, adjacent molecules are linked by intermolecular N—H···N hydrogen bonds, forming a zigzag chain. wikipedia.org The non-hydrogen atoms of the molecule are essentially coplanar. wikipedia.org
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| [Zn(EtNic)2Cl2] | Monoclinic | P21/c | a = 14.1940(9) Å, b = 19.8380(11) Å, c = 14.3957(9) Å, β = 111.432(3)° |
| [Zn(DiEtNA)(H2O)4(SO4)]·H2O | Orthorhombic | P212121 | a = 7.6541(3) Å, b = 9.9244(4) Å, c = 23.1526(10) Å |
Data sourced from MDPI. acs.org
The structural analysis of these zinc complexes reveals a distorted tetrahedral coordination for the [Zn(EtNic)2Cl2] complex and a hexa-coordinated environment for the [Zn(DiEtNA)(H2O)4(SO4)]·H2O complex. acs.org The packing in these structures is governed by a variety of intermolecular contacts, including O···H, Cl···H, and C···H interactions. acs.org
While direct crystallographic data for a this compound system is not available, the extensive body of work on pyridine-containing crystals provides a solid foundation for understanding how this versatile molecule behaves in the solid state. The propensity of pyridine to form robust hydrogen bonds and engage in other non-covalent interactions is a key factor that would influence the structure of any potential co-crystal with a reactive species like methyl isocyanate. Future work in this area would require careful control of reaction conditions to enable the isolation and crystallographic characterization of such a system.
Frontiers in Research and Potential Applications of Methylimino Oxo Methane;pyridine Chemistry
Supramolecular Chemistry and Self-Assembly Processes
The principles of supramolecular chemistry, which focus on the organization of molecules into larger, functional structures, are well-exemplified by systems containing pyridine (B92270) and isocyanate functionalities. These motifs are instrumental in the design of complex molecular architectures through self-assembly.
Design of Molecular Receptors and Frameworks Incorporating Pyridine-Isocyanate Motifs
The strategic incorporation of pyridine and isocyanate-derived moieties, such as ureas, into larger molecules allows for the construction of sophisticated molecular receptors and frameworks. researchgate.netamanote.com Pyridine-based structures, for instance, can be designed as hetero bis-amide receptors capable of hosting α-hydroxy and α-amino acid derivatives within their clefts. researchgate.net The pyridine unit's ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination, makes it a versatile component in the design of macrocycles and other complex hosts. rsc.orgrsc.orgdntb.gov.ua
Furthermore, the reactivity of the isocyanate group can be harnessed to create building blocks for larger self-assembling systems. For example, the reaction of isocyanates with amines to form ureas is a common strategy in the synthesis of molecules designed for molecular recognition. These urea-containing molecules can then self-assemble through hydrogen bonding to form well-defined supramolecular structures.
The design of these systems often involves computational methods, such as Density Functional Theory (DFT), to predict their electronic and photovoltaic properties, guiding the synthesis of novel chromophores for applications like organic solar cells. researchgate.net
Non-Covalent Interactions in Directed Assembly
Non-covalent interactions are the driving force behind the self-assembly of pyridine and isocyanate-containing molecules. numberanalytics.commdpi.com These interactions, while weaker than covalent bonds, are highly directional and specific, enabling the formation of intricate and stable supramolecular structures. numberanalytics.comrsc.org Key non-covalent interactions include:
Hydrogen Bonding: The N-H groups of urea (B33335) functionalities (formed from isocyanates) are excellent hydrogen bond donors, while the pyridine nitrogen and carbonyl oxygen atoms are effective acceptors. These interactions are fundamental to the self-assembly of many designed receptors and frameworks. numberanalytics.commdpi.com
π-π Stacking: The aromatic rings of pyridine units can interact through π-π stacking, contributing to the stability of the assembled structures. This is particularly important in the formation of columnar or layered architectures. numberanalytics.commdpi.com
Metal Coordination: The pyridine nitrogen atom readily coordinates with metal ions, a property that can be exploited to direct the assembly of metallo-supramolecular structures with specific geometries and functions. nih.gov
Other Interactions: A variety of other weak interactions, such as halogen bonding, chalcogen bonding, and van der Waals forces, also play a role in the fine-tuning of supramolecular architectures. mdpi.comrsc.org
The interplay of these non-covalent forces allows for precise control over the self-assembly process, leading to the formation of materials with desired properties and functions. rsc.org
Catalysis by Methylimino(oxo)methane;pyridine Adducts and Complexes
The combination of pyridine and isocyanates is also significant in the field of catalysis, where they can act as organocatalysts or as ligands in metal-catalyzed reactions.
Organocatalytic Applications in Organic Synthesis
Pyridine and its derivatives are well-established nucleophilic organocatalysts. chemtube3d.com The lone pair of electrons on the nitrogen atom, which is not delocalized around the aromatic ring, allows it to act as a nucleophile, catalyzing reactions such as acylations. chemtube3d.com In the context of isocyanates, pyridine can catalyze their reactions with nucleophiles like alcohols. rsc.org For instance, the reaction of phenyl isocyanate with methanol (B129727) is catalyzed by pyridine through a general base mechanism. rsc.org
Pyridine N-oxides, which can be formed from pyridine, are also effective catalysts for isocyanate reactions. acs.org Furthermore, pyridine has been shown to act as an organocatalyst in the reductive ozonolysis of alkenes, directly yielding ketones or aldehydes. nih.gov
The interaction of pyridine N-oxides with isocyanides (which can be related to isocyanates) provides a method for the synthesis of 2-aminopyridines, important pharmacophores in drug discovery. nih.gov
Metal-Catalyzed Reactions Involving Isocyanate and Pyridine Ligands
In the realm of metal-catalyzed reactions, pyridine-containing ligands are ubiquitous due to their ability to coordinate with a wide range of transition metals. chemscene.com These metal complexes can then catalyze a variety of organic transformations. For example, silver(I) complexes with pyridine-containing macrocyclic ligands have been shown to catalyze A³-coupling reactions (the coupling of an aldehyde, an alkyne, and an amine). acs.org
Isocyanates themselves can be substrates in metal-catalyzed reactions. For instance, an iron(II) complex can act as a precatalyst for the hydroamination of isocyanates to produce ureas and biurets. acs.org The coordination of ligands to the metal center is crucial for the catalytic activity and selectivity of these reactions. The electronic and steric properties of the pyridine and isocyanate-related ligands can be tuned to optimize the performance of the metal catalyst. youtube.com
Advanced Materials Science Applications (Fundamental Aspects)
The polymerization of isocyanates and the incorporation of pyridine moieties into polymer structures are fundamental aspects of advanced materials science, leading to materials with unique optical, thermal, and mechanical properties.
The synthesis of isocyanate-based brush block copolymers can lead to materials that rapidly self-assemble into photonic crystals. nih.gov These materials exhibit tunable reflection of light in the ultraviolet, visible, and near-infrared regions, with the reflected wavelength being linearly related to the polymer's molecular weight. nih.gov
Polyureas, formed from the reaction of isocyanates and amines, are a class of polymers known for their excellent mechanical properties. The isocyanate content in the formulation of polyurea can be varied to control properties such as yield stress and failure strain. researchgate.net The resulting polymers can exhibit high toughness and resistance to high strain rate loading. researchgate.net
Furthermore, the incorporation of pyridine units into polymers can enhance their thermal stability and introduce functionalities such as fluorescence. mdpi.com For example, grafting pyridine derivatives onto an acrylic acid-styrene copolymer can result in a material with strong blue fluorescence and improved thermal stability. mdpi.com The self-assembly of such pyridine-containing polymers can lead to the formation of nanostructures with potential applications in various fields. rsc.org
Precursors for Polymer Synthesis: Controlled Polymerization Mechanisms and Novel Monomer Design
The combination of methyl isocyanate and pyridine is particularly relevant in the context of controlled polymerization, a process that allows for the precise construction of polymer chains with specific lengths and architectures. ethernet.edu.et This control is crucial for tailoring the macroscopic properties of the resulting materials.
Controlled Polymerization Mechanisms:
The polymerization of isocyanates like methyl isocyanate can proceed through an anionic mechanism, especially when initiated by nucleophilic species. youtube.com In this context, pyridine or tertiary amines can act as catalysts. wikipedia.org The process begins with the initiation step, where the catalyst activates the monomer, followed by propagation, where successive monomer units are added to the growing polymer chain. The stability of the propagating chain end is key to achieving a "living" polymerization, where chain termination and transfer reactions are minimized. ethernet.edu.et This allows for the synthesis of polymers with a narrow molecular weight distribution (low polydispersity index, Đ) and predictable molecular weights. acs.org
While pyridine itself can catalyze the polymerization, more complex initiating systems are often employed to gain finer control. For instance, anionic polymerization of isocyanates has been achieved with high control using initiators like sodium diphenylamide in the presence of sodium tetraphenylborate (B1193919) at low temperatures. acs.orgkaust.edu.sa These systems can produce well-defined polymers and block copolymers. kaust.edu.sa Organotitanium(IV) compounds have also been demonstrated as effective catalysts for the living polymerization of isocyanates, yielding polymers with polydispersity indices as low as 1.05. acs.org
The mechanism often involves the formation of an amidate anion at the propagating chain end. The choice of catalyst, solvent, and temperature significantly influences the polymerization kinetics and the structure of the final polymer. For example, certain trialkylamines can catalyze the formation of high-molecular-weight polymers from methyl isocyanate, whereas other catalysts might favor the formation of a cyclic trimer, trimethyl isocyanurate. wikipedia.org
Interactive Table: Polymerization of n-Hexyl Isocyanate with Different Catalysts
Novel Monomer Design:
While methyl isocyanate itself is a simple monomer, its reactivity when catalyzed by pyridine allows for its incorporation into more complex macromolecular structures. This system can be used to create prepolymers or oligomers that then act as novel monomers in subsequent polymerization steps. For example, diisocyanates are fundamental building blocks for polyurethanes. gantrade.comsigmaaldrich.com By analogy, monofunctional isocyanates like methyl isocyanate can be used to create end-capped polymers with specific functionalities.
Furthermore, the principles of isocyanate polymerization can be extended to design novel monomers where the isocyanate group is attached to a more complex molecular scaffold. The development of novel monomers based on dicyclopentadiene, for instance, has led to photopolymerizable systems with excellent reactivity. researchgate.net Although not directly involving methyl isocyanate, this illustrates the broader strategy of monomer design in polymer chemistry. The functionalization of pyridine-containing structures is also an active area of research, with new reagents being designed for mild and selective modifications. nih.govnih.gov
Role in New Chemical Transformations for Functional Materials
The polymers derived from methyl isocyanate, as well as the reactive nature of the isocyanate group itself, are instrumental in creating a wide array of functional materials.
Poly(methyl isocyanate) and its derivatives are known for their unique properties, such as forming rigid, helical polymer chains. These characteristics can be exploited in applications where specific molecular architectures are required. The functional materials derived from isocyanates span a vast range, from rigid foams used in insulation to high-performance elastomers and coatings. gantrade.combasf.com
The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and even water. wikipedia.orgulprospector.com This reactivity is harnessed for various chemical transformations to produce functional materials:
Polyurethane Synthesis: The reaction of diisocyanates with polyols is the cornerstone of the polyurethane industry. ulprospector.com While methyl isocyanate is a monoisocyanate, its chemistry is foundational to understanding the reactions that form these versatile materials, which are used in everything from flexible foams to durable coatings. basf.com
Surface Functionalization: The reactivity of isocyanates allows them to be grafted onto surfaces containing hydroxyl or amine groups. This can dramatically alter the surface properties of a material, for instance, by changing its hydrophobicity, biocompatibility, or adhesion characteristics.
Cross-linking Agents: Polyisocyanates are widely used as cross-linking agents to improve the mechanical properties and durability of various polymers. ulprospector.com They react with polymer chains containing active hydrogen atoms to form a cross-linked network, enhancing properties like abrasion resistance and chemical resistance in coatings. ulprospector.comtaylorandfrancis.com
The development of new functional materials is also driven by sustainability. There is growing interest in bio-based isocyanates to produce "green" polyurethanes. ulprospector.comresearchgate.net These efforts, while moving away from petrochemical feedstocks, still rely on the fundamental chemical transformations of the isocyanate group that have been extensively studied with model compounds like methyl isocyanate.
Interactive Table: Applications of Isocyanate-Based Chemical Transformations
Concluding Remarks and Future Research Directions
Synthesis of Novel Methylimino(oxo)methane;pyridine (B92270) Systems
The synthesis of new pyridine-based compounds is an active area of research. Methodologies such as mechanochemical synthesis have emerged as sustainable and efficient alternatives for producing iminopyridine ligands and their metal complexes. rsc.org This solvent-free approach could be adapted for the construction of a "Methylimino(oxo)methane;pyridine" scaffold. Additionally, multicomponent reactions, which allow for the formation of complex molecules from simple starting materials in a single step, offer a promising avenue. For instance, reactions involving ketones, cyanoacetamides, and ammonium (B1175870) acetate (B1210297) have been successfully employed to create various substituted pyridones. researchgate.net Future work could focus on designing a convergent synthesis that combines a suitably functionalized pyridine precursor with reagents that introduce the methylimino and oxo functionalities.
Deeper Mechanistic Understanding through Advanced Computational and Experimental Techniques
A thorough understanding of the reaction mechanisms governing the formation and reactivity of any new compound is paramount. For a molecule like "this compound," a combination of advanced computational and experimental techniques would be indispensable. Density Functional Theory (DFT) calculations have proven to be a powerful tool for elucidating reaction pathways, as demonstrated in studies of methane (B114726) oxidation by metal-oxo compounds and the exploration of organometallic catalysis. weizmann.ac.ilresearchgate.netnih.gov These computational models can predict stable intermediates and transition states, offering insights that guide experimental design.
Experimentally, techniques such as in-situ spectroscopy (e.g., NMR, IR) would be vital for monitoring reaction progress and identifying transient species. Kinetic studies are also essential for unraveling the step-by-step mechanism of a reaction. researchgate.net For instance, careful kinetic analysis has been used to detect intermediates in dihydroxylation processes. researchgate.net
Exploration of Synergistic Reactivity in Designed Chemical Systems
The juxtaposition of an imine, an oxo group, and a pyridine ring within a single molecule suggests the potential for interesting and synergistic reactivity. Pyridine and its derivatives are well-known for their ability to act as ligands in coordination chemistry and as catalysts in organic synthesis. rsc.orgsfasu.edu The imine and oxo functionalities can participate in a variety of chemical transformations, including acting as hydrogen bond acceptors or participating in cycloaddition reactions.
Future research should aim to design chemical systems where the unique electronic and steric properties of "this compound" can be harnessed. This could involve its use as a novel ligand for transition metal catalysts, potentially leading to enhanced catalytic activity or selectivity in reactions such as C-H activation or oxidation. sfasu.eduresearcher.liferesearchgate.net The interplay between the different functional groups could also be exploited in the development of new sensors or functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
